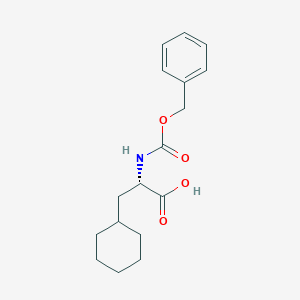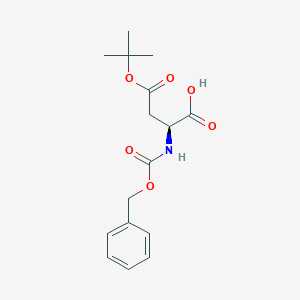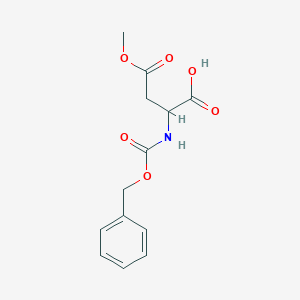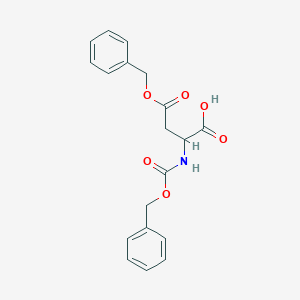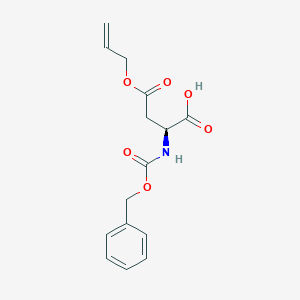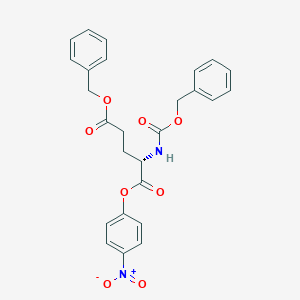
5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is a synthetic compound with a complex structure. It belongs to the class of organic molecules and is often studied for its potential applications in various fields.
Synthesis Analysis
The synthesis of this compound involves several steps, including esterification , nitration , and amidation . Researchers have developed various synthetic routes to access it, optimizing yields and purity. These methods are documented in scientific literature.
Molecular Structure Analysis
The molecular formula of 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is C~24~H~20~N~2~O~7~ . Its structure comprises a central pentanedioate core with benzyl, nitrophenyl, and phenylmethoxycarbonylamino substituents. The stereochemistry at the chiral center (2S) is crucial for its biological activity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis , reduction , and ester cleavage . Researchers have investigated its reactivity under different conditions, shedding light on its behavior in various environments.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a specific melting point, which can vary based on its crystalline form.
- Solubility : It may dissolve in certain organic solvents but remain insoluble in water.
- Color and Odor : Depending on the specific derivative, it may appear as a white to yellow powder or crystalline solid with a characteristic odor.
Applications De Recherche Scientifique
Catalysis and Green Chemistry
Recent advances in catalysis highlight the potential application of various intermediates for the selective hydrogenation of furfural and its derivatives to pentanediol, a high-value chemical with extensive applications. The design and application of catalysts are critical, with research focusing on the synthesis of 1,2-PeD and 1,5-PeD from furfural derivatives, emphasizing the importance of catalyst type, reaction mechanisms, and the synergy between active metals and doped transition metal oxides (Tan et al., 2021).
Biomedical Research
In the field of biomedical research, specific compounds have been studied for their potential therapeutic applications, including the modulation of ion transport in human kidney cell lines. This research has implications for the treatment of hypertensive states and respiratory distress, highlighting the importance of understanding the mechanisms of action of various compounds (Bernardinelli et al., 2016).
Material Science
The synthesis and characterization of methylene-linked liquid crystal dimers reveal insights into the properties and applications of novel liquid crystalline materials. Such materials have potential applications in display technologies and sensors, with research focusing on the transition properties and phase behavior of these compounds (Henderson & Imrie, 2011).
Green Chemistry Synthesis
A practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the importance of developing environmentally benign and efficient methods for preparing key intermediates. Such compounds have applications in the manufacture of metal passivators and light-sensitive materials, underscoring the role of green chemistry in industrial applications (Gu et al., 2009).
Drug Discovery
The discovery and investigation of specific antineoplastic agents illustrate the role of novel compounds in the development of cancer therapies. These studies focus on the cytotoxic properties, tumor-selective toxicity, and mechanisms of action, highlighting the potential of these compounds as drug candidates (Hossain et al., 2020).
Environmental Chemistry
Research on the degradation of acetaminophen by advanced oxidation processes provides insights into the pathways, by-products, and biotoxicity of pharmaceutical compounds in the environment. This research contributes to the understanding of environmental impacts and the development of methods for treating pharmaceutical pollution (Qutob et al., 2022).
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate should follow established protocols for personal protective equipment , ventilation , and safe disposal . Additionally, its potential toxicity and environmental impact warrant further investigation.
Orientations Futures
Future research should focus on:
- Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.
- Structural Modifications : Designing derivatives with improved properties.
- Mechanistic Studies : Unraveling its interactions at the molecular level.
Propriétés
IUPAC Name |
5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARQXTFBGGEDHC-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


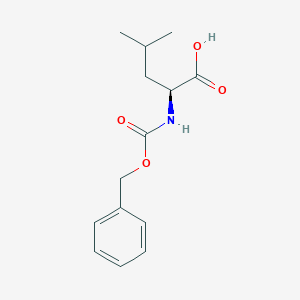
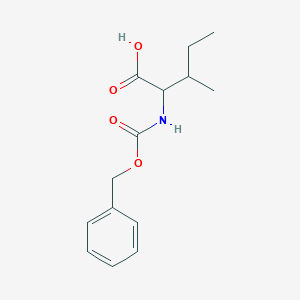
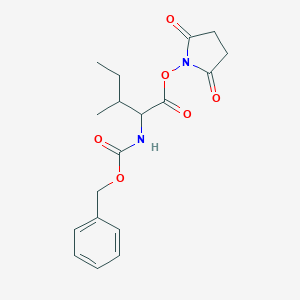
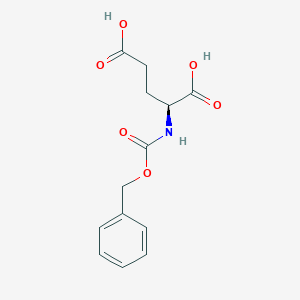
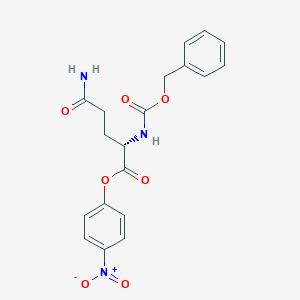
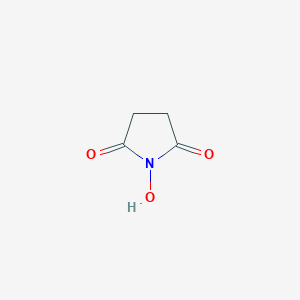
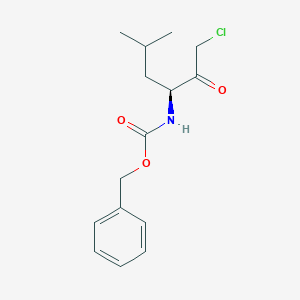
![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)
